4-Amino-3-hydroxybenzoic acid hydrochloride, also known as 4-amino-3-hydroxybenzoic acid, is a chemical compound with the molecular formula and a molecular weight of approximately 153.14 g/mol. It is characterized as a yellow-brown crystalline powder and is soluble in chloroform, aqueous ethanol, and water (partly miscible) . The compound is primarily used in the synthesis of various pharmaceutical agents, particularly sphingosine kinase inhibitors, which are important in cancer research and treatment .
These reactions highlight the compound's versatility as a precursor in organic synthesis .
The applications of 4-amino-3-hydroxybenzoic acid include:
The synthesis of 4-amino-3-hydroxybenzoic acid can be achieved through several methods:
Studies on the interactions of 4-amino-3-hydroxybenzoic acid with other compounds indicate its role as a:
Several compounds share structural similarities with 4-amino-3-hydroxybenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Methyl 4-amino-3-hydroxybenzoate | 63435-16-5 | 0.93 | Methyl ester derivative; used in drug formulations. |
3-Amino-5-hydroxybenzoic acid hydrochloride | 14206-69-0 | 0.91 | Different amino positioning; potential use in pharmaceuticals. |
Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | 0.89 | Another methyl ester; varying biological activity. |
Oxybuprocaine Impurity | Various | N/A | Impurity related to local anesthetics; relevance in drug quality control. |
The uniqueness of 4-amino-3-hydroxybenzoic acid lies in its specific amino and hydroxyl group positioning on the benzene ring, which influences its reactivity and biological properties compared to these similar compounds .